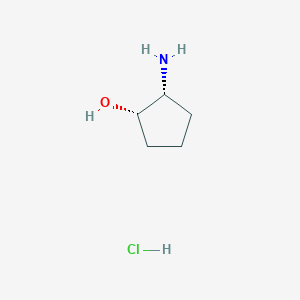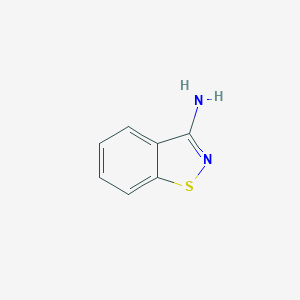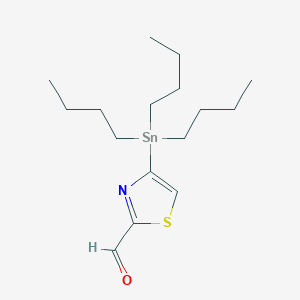
2,2'-Methylenebis(4-aminophenol) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(4-aminophenol) dihydrochloride is a chemical compound with the molecular formula C13H14N2O2.2HCl and a molecular weight of 303.18 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-aminophenol) dihydrochloride typically involves the reaction of 4-aminophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-aminophenol molecules, resulting in the desired compound .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(4-aminophenol) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-aminophenol) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Methylenebis(4-aminophenol) dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(4-aminophenol) dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-aminophenol): The parent compound without the dihydrochloride salt.
4-Aminophenol: A precursor in the synthesis of 2,2’-Methylenebis(4-aminophenol) dihydrochloride.
Bis(4-aminophenyl)methane: A structurally similar compound with different substituents.
Uniqueness
2,2’-Methylenebis(4-aminophenol) dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it valuable in multiple fields .
Properties
CAS No. |
27311-52-0 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5,14-15H2;1H |
InChI Key |
HKUBKCBGBMEKJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl |
Key on ui other cas no. |
27311-52-0 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Aminopyrazolo[1,5-a]pyrimidine](/img/structure/B112336.png)

